Hepta-1,5-diene-3,4-diol

Catalog No.
S14358724
CAS No.
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hepta-1,5-diene-3,4-diol

Product Name

Hepta-1,5-diene-3,4-diol

IUPAC Name

hepta-1,5-diene-3,4-diol

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-9H,2H2,1H3

InChI Key

ADXMFHMYYFZEGM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C=C)O)O

Hepta-1,5-diene-3,4-diol, also known as 1,5-heptadiene-3,4-diol, is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2. This diol contains two hydroxyl groups (-OH) attached to a heptadiene backbone, characterized by the presence of conjugated double bonds. The structure of Hepta-1,5-diene-3,4-diol allows for various chemical transformations, making it a valuable intermediate in organic synthesis and a compound of interest in both chemical and biological research.

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common reagents for oxidation include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
  • Reduction: The double bonds present in the compound can be reduced to form saturated diols. Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed for this purpose.
  • Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Tosyl chloride (TsCl) in the presence of a base can convert hydroxyl groups into tosylates, facilitating further reactions.

Major Products

  • Oxidation: Formation of 1,5-heptadiene-3,4-dione.
  • Reduction: Formation of 1,5-heptanediol.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that Hepta-1,5-diene-3,4-diol exhibits potential biological activity. It has been studied for its possible therapeutic properties, including anti-inflammatory and antimicrobial effects. Its unique structure allows it to serve as a precursor in the synthesis of biologically active compounds .

In vitro studies suggest that derivatives of Hepta-1,5-diene-3,4-diol may exhibit anticancer properties, although further research is needed to fully understand its mechanisms and efficacy against specific cancer cell lines .

Hepta-1,5-diene-3,4-diol can be synthesized through several methods:

  • Hydroboration-Oxidation: One common synthetic route involves hydroboration of 1,5-heptadiene with borane (BH₃), followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
  • Industrial Production: On an industrial scale, similar synthetic routes are employed but often utilize continuous flow reactors for efficiency. Catalysts and optimized reaction conditions are used to maximize yield and purity.

Hepta-1,5-diene-3,4-diol serves various applications across multiple fields:

  • Organic Synthesis: It acts as a building block for more complex organic molecules including pharmaceuticals and agrochemicals.
  • Biological Research: It is used as a precursor in synthesizing compounds with potential therapeutic effects.
  • Material Science: The compound is utilized in producing polymers and other materials with specific properties.

Hepta-1,5-diene-3,4-diol shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
1,5-Hexadiene-3,4-diolShorter carbon chainFewer double bonds; less reactivity
1,5-Octadiene-3,4-diolLonger carbon chainIncreased molecular weight; different reactivity
1,5-Heptadiene-2,3-diolHydroxyl groups at different positionsDifferent placement of functional groups

Uniqueness

Hepta-1,5-diene-3,4-diol is unique due to its specific arrangement of double bonds and hydroxyl groups. This configuration confers distinct reactivity and properties that make it particularly valuable in organic synthesis and various applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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